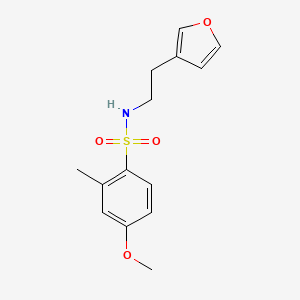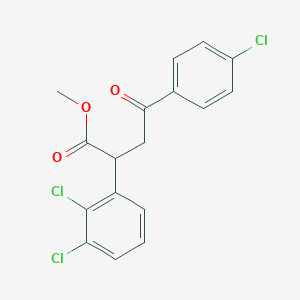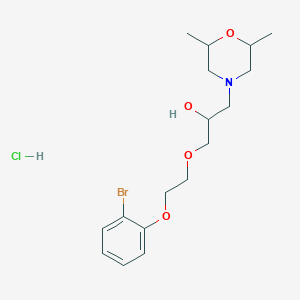
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as BDMC, is a chemical compound that has been widely used in scientific research. BDMC is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in several diseases, including cardiovascular diseases, asthma, and obesity.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Research demonstrates the reactivity of related compounds, emphasizing their potential utility in synthetic organic chemistry. For example, studies on the reactivity of isocoumarins with nucleophilic reagents underline the susceptibility of certain positions to nucleophilic attack, providing pathways for synthesizing diverse chemical structures (Yamato, Ishikawa, & Kobayashi, 1980).
Biological Activity
- Investigations into the biological activity of structurally related compounds have found applications in medicinal chemistry. For instance, the optimization of certain compounds as inhibitors of Src kinase activity, suggesting their potential use in designing treatments for diseases where Src kinase is implicated (Boschelli et al., 2001).
Drug Design and Metabolism
- Studies on drug metabolism have led to the design and synthesis of analogs with improved biological properties. This includes research on α₁-adrenoceptor antagonists, indicating the relevance of these compounds in developing therapeutics with specific pharmacological profiles (Xi et al., 2011).
Antioxidant Properties
- Bromophenol derivatives, for example, have been evaluated for their antioxidant activity, showing potential as natural antioxidants. This highlights the chemical compound's possible applications in food preservation and the development of health supplements (Li et al., 2011).
Propiedades
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-15(20)12-21-7-8-22-17-6-4-3-5-16(17)18;/h3-6,13-15,20H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXPWJMCPIOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCCOC2=CC=CC=C2Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

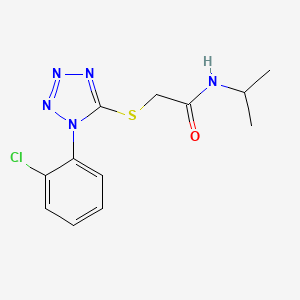
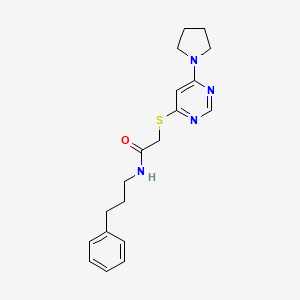
![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)
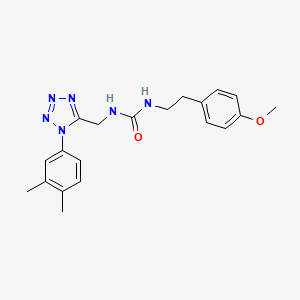

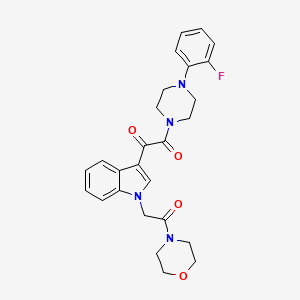
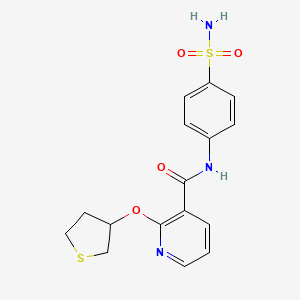
![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

